molecular formula C18H19N3O2S B10990408 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B10990408
M. Wt: 341.4 g/mol
InChI Key: GGTZIBNKGITSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a recognized potent and selective inhibitor of Janus Kinase 3 (JAK3), a key component of the JAK-STAT signaling pathway that is critically involved in immune cell function, proliferation, and survival. This compound demonstrates high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) , which is a highly sought-after profile in pharmacological research. Its primary research value lies in the selective investigation of JAK3-dependent processes, particularly in the context of T-cell mediated immune responses and the pathogenesis of various autoimmune disorders . By potently and selectively blocking JAK3-mediated signaling, this inhibitor serves as a crucial tool for dissecting the complex biology of cytokine signaling in immune cells and for evaluating the therapeutic potential of JAK3 inhibition in preclinical models of diseases like rheumatoid arthritis, psoriasis, and organ transplant rejection, without the off-target effects associated with broader JAK inhibitors.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-benzyl-5-methyl-4-oxo-N-propan-2-ylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H19N3O2S/c1-11(2)20-16(22)15-12(3)14-17(24-15)19-10-21(18(14)23)9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,20,22)

InChI Key

GGTZIBNKGITSQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3)C(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Microwave-Assisted Amidation

Microwave irradiation reduces reaction times from hours to minutes. For example, coupling with isopropylamine at 100°C for 20 minutes achieves 78% yield.

Chlorination-Amidation Sequence

  • The carboxylic acid is converted to an acid chloride using SOCl2_2, followed by reaction with isopropylamine. However, this method yields lower purity (60–65%) due to side reactions.

Comparative Analysis of Methods

MethodYieldPurityKey Advantage
CDI Coupling83%HighMinimal by-products, one-pot
Microwave-Assisted78%HighRapid reaction
Acid Chloride Route65%ModerateSimple reagents

Challenges and Solutions

  • Selectivity in Benzylation: Competing O-benzylation is mitigated using bulky bases like K2_2CO3_3 in DMF.

  • Acid Sensitivity: The 4-oxo group is prone to decomposition under strong acidic conditions; neutral pH is maintained during hydrolysis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the heterocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Recent studies have highlighted the potential of this compound in several therapeutic areas:

  • Anticancer Activity
    • Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine have shown promising results in inhibiting tumor growth in preclinical models .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary findings suggest that it may inhibit the growth of bacteria such as Pseudomonas aeruginosa, which is notable given the increasing resistance to conventional antibiotics .
  • Anti-inflammatory Effects
    • There is emerging evidence that thieno-pyrimidine derivatives can modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases, although specific studies on this compound are still limited .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine. Modifications at various positions on the thieno-pyrimidine scaffold can enhance biological activity or selectivity for specific targets. For example:

ModificationEffect
Benzyl groupIncreases lipophilicity and cellular uptake
Methyl groupEnhances stability and bioavailability
Carboxamide groupImproves binding affinity to target proteins

Case Studies

Several case studies provide insights into the applications and effectiveness of this compound:

  • Case Study 1: Anticancer Screening
    • A study screened a series of thieno[2,3-d]pyrimidines against human cancer cell lines including breast and colon cancer cells. The results indicated that modifications similar to those found in 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine significantly increased apoptosis rates compared to controls .
  • Case Study 2: Antimicrobial Testing
    • In vitro testing demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound 3-Benzyl, 5-Me, N-(propan-2-yl) carboxamide C19H20N4O2S Balanced lipophilicity; isopropyl group may enhance metabolic stability
3-Amino-2-(benzylthio)-5-Me-N-(4-MePh)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide 2-Benzylthio, 3-Amino, N-(4-MePh) C22H21N5O2S2 Benzylthio group enhances antimicrobial activity; aryl carboxamide
N-(4-MeBenzyl)-5-Me-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide N-(4-MeBenzyl) C17H17N3O2S Methylbenzyl improves solubility; moderate antimicrobial activity
5-Me-4-oxo-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide N-(thiadiazol-2-yl) C10H7N5O2S2 Heterocyclic substituent increases polarity; potential for kinase inhibition

Key Structural Insights

  • Substituent Effects on Bioactivity: Benzyl vs. Carboxamide Substituents: Aryl groups (e.g., 4-methylphenyl in ) enhance antimicrobial activity, while isopropyl (target compound) may improve pharmacokinetic properties like half-life . Heterocyclic Modifications: Thiadiazole () or pyridinylmethyl () substituents introduce polarity, altering solubility and target selectivity.

Antimicrobial Activity

  • The benzylthio derivative () showed moderate inhibition against Proteus vulgaris and Pseudomonas aeruginosa, outperforming streptomycin and metronidazole in some cases .
  • N-(4-methylbenzyl) analogs () exhibited activity against Gram-positive bacteria, with methoxy substituents reducing potency compared to methyl groups.

Drug-Likeness and ADME Properties

  • Lipophilicity : The target compound’s isopropyl carboxamide likely reduces logP compared to aryl-substituted analogs, improving aqueous solubility.
  • Metabolic Stability : Bulky substituents (e.g., isopropyl) may slow hepatic metabolism, as seen in related compounds with cyclohexyl groups ().

Biological Activity

3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound belonging to the thienopyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

Anticancer Activity :
Several studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been tested against various cancer cell lines using the Sulforhodamine B (SRB) assay to measure cell viability and proliferation. The results suggest that modifications in the structure can enhance anticancer potency.

CompoundCell Line TestedIC50 (µM)
Thienopyrimidine AHeLa10.5
Thienopyrimidine BMCF78.0
3-benzyl derivativeA549 (Lung)5.0

Mechanism of Action :
The mechanism of action for these compounds often involves inhibition of key enzymes or receptors involved in cancer cell proliferation. For example, molecular docking studies have shown that the compound interacts with epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Case Studies

  • Study on Antiplasmodial Activity : A study evaluated various thienopyrimidine derivatives against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain modifications at specific positions on the thienopyrimidine ring could lead to enhanced antiplasmodial activity with IC50 values ranging from 1.46 to 5.74 µM depending on the substituents used .
  • In Vivo Efficacy : Another study assessed the in vivo efficacy of a related thienopyrimidine derivative in a murine model of cancer. The compound demonstrated significant tumor reduction compared to controls when administered at doses of 50 mg/kg daily for two weeks .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic viability of this compound. Preliminary studies suggest moderate bioavailability with a half-life suitable for therapeutic applications. However, concerns regarding hepatotoxicity and cardiotoxicity due to hERG channel inhibition have been noted in some derivatives .

Q & A

Q. Contradiction Analysis :

  • Inconsistent activity against Candida albicans across studies may arise from differences in microbial strain resistance or assay conditions (e.g., agar diffusion vs. broth microdilution) .

Advanced: What computational strategies predict the compound’s binding affinity to bacterial targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with TrmD (a bacterial methyltransferase). The 4-oxo group forms hydrogen bonds with Asp154, while the benzyl group occupies a hydrophobic pocket .
  • MD Simulations : 100-ns simulations in GROMACS assess binding stability; RMSD < 2 Å indicates stable ligand-protein complexes .
  • ADMET Prediction : SwissADME predicts moderate permeability (LogP = 2.8) and low hepatotoxicity, supporting further in vivo testing .

Basic: What in vitro assays evaluate the compound’s antimicrobial efficacy?

Answer:

  • Agar Well Diffusion : Zones of inhibition (mm) against Staphylococcus aureus and Escherichia coli at 100 µg/mL .
  • MIC Determination : Broth microdilution in 96-well plates (range: 8–64 µg/mL) .
  • Reference Standards : Streptomycin and metronidazole are used as positive controls; activity is reported as "moderate" if MIC ≤ 32 µg/mL .

Advanced: How can conflicting bioactivity data between studies be resolved?

Answer:

  • Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing to minimize variability in inoculum size (e.g., McFarland standard) and incubation time .
  • Dose-Response Curves : Generate IC₅₀ values using nonlinear regression (GraphPad Prism) to quantify potency .
  • Target-Specific Assays : Validate mechanisms via enzymatic inhibition assays (e.g., TrmD activity measured via SAM-dependent methylation) .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability : Stable at −20°C for >2 years in sealed vials; avoid light due to thiophene ring photosensitivity .
  • Solubility : DMSO (50 mg/mL) for in vitro assays; ethanol for crystallization .
  • Decomposition : Monitor via HPLC (retention time shifts indicate degradation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.